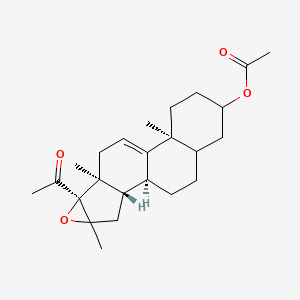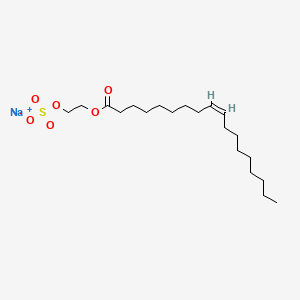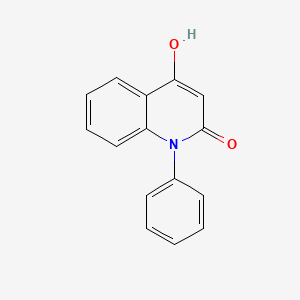
4-hydroxy-1-phenylquinolin-2(1H)-one
Overview
Description
4-Hydroxy-1-phenylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position and a phenyl group at the 1-position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the substituents introduced.
Scientific Research Applications
4-Hydroxy-1-phenylquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-phenylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxyl group and the quinoline core structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the phenyl group at the 1-position.
1-Phenylquinolin-2(1H)-one: Lacks the hydroxyl group at the 4-position.
Quinoline: The parent compound without any substituents.
Uniqueness: 4-Hydroxy-1-phenylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl group and the phenyl group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
4-hydroxy-1-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPBFZJUQUXVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715608 | |
| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-75-3 | |
| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What are the common synthetic applications of 4-hydroxy-1-phenylquinolin-2(1H)-one?
A1: This compound serves as a key starting material for synthesizing a variety of heterocyclic systems. Studies have demonstrated its use in preparing:
- Pyrimidoquinolines: Reacting this compound with aryl aldehydes and urea, thiourea, or other nitrogen-containing heterocycles under microwave irradiation efficiently yields pyrimido[5,4-c]quinolin-5-one derivatives. [, ]
- 2H-pyrano[3,2-c]quinolines: One-pot synthesis of these compounds is achievable using this compound as the starting material. []
- Benzo[ij]pyrano[2,3-b]quinolizine-8-ones: These complex heterocycles can be synthesized from 4-hydroxyquinolines, including this compound. []
- Linomide Analogues: Researchers substituted the anilide moiety in Linomide with sulfamoylacyl and explored N-methyl to N-phenyl functional group modifications, generating a series of novel N-(2-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-alkyl substituted benzene sulfonamides. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the 4-hydroxy group and the carbonyl group at the 2-position makes this compound highly reactive towards various electrophiles and nucleophiles. This allows for diverse chemical transformations and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of heterocyclic compounds.
Q3: Are there any studies investigating the structure of this compound derivatives using computational methods?
A: Yes, a study employed spectroscopic and quantum chemical calculations to investigate the structure of a novel derivative, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. [] This research highlights the growing use of computational tools to understand the structural features and properties of these compounds.
Q4: What is the significance of exploring SAR (Structure-Activity Relationship) for this compound derivatives?
A: SAR studies are crucial for understanding how structural modifications of this compound derivatives impact their biological activity, potency, and selectivity. This knowledge is essential for optimizing lead compounds in drug discovery and developing more effective therapeutic agents. For instance, research on linomide analogues investigated the impact of replacing the anilide moiety and modifying N-alkyl substituents, demonstrating the significance of SAR studies in anticancer drug development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
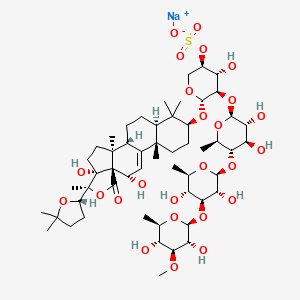

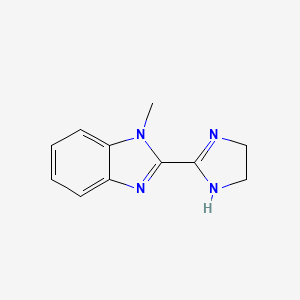


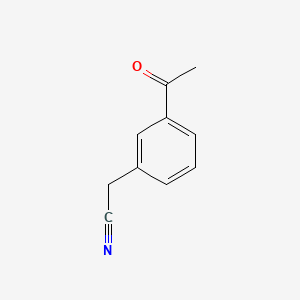
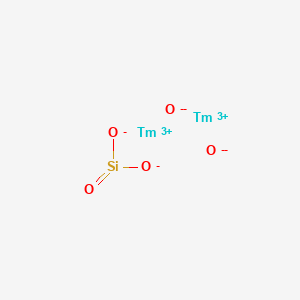


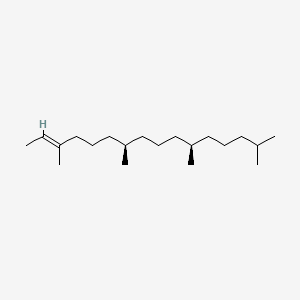

![methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate](/img/structure/B576886.png)
